

stability and storage of methyl 2-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: methyl 2-methyl-1H-imidazole-5-carboxylate

Cat. No.: B1611187

[Get Quote](#)

An In-depth Technical Guide to the Stability and Storage of **Methyl 2-methyl-1H-imidazole-5-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-1H-imidazole-5-carboxylate is a pivotal heterocyclic building block in the synthesis of complex pharmaceutical agents and fine chemicals.^[1] Its structural integrity is paramount for the reliability and reproducibility of synthetic outcomes. This guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound. It further outlines a robust experimental protocol for conducting forced degradation studies to assess its stability under various stress conditions, ensuring its quality and efficacy in research and development settings.

Physicochemical Properties: A Foundation for Stability

Understanding the fundamental physical and chemical properties of **methyl 2-methyl-1H-imidazole-5-carboxylate** is the first step in developing appropriate storage and handling protocols. These properties dictate its reactivity and susceptibility to various environmental factors.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[2]
Molecular Weight	140.14 g/mol	N/A
Appearance	White to off-white crystalline powder or solid	[3]
Melting Point	154-156°C	[3]
Solubility	Soluble in methanol	[3]
Incompatibilities	Strong oxidizing agents, strong acids, strong bases	[2]

Chemical Stability and Potential Degradation Pathways

While generally stable under recommended conditions, the molecule possesses two primary functional groups susceptible to degradation: the methyl ester and the imidazole ring.[4]

Key Factors Influencing Stability

- pH: The ester linkage is vulnerable to hydrolysis. Alkaline conditions significantly accelerate this degradation, leading to the formation of 2-methyl-1H-imidazole-5-carboxylic acid and methanol. Acidic conditions can also promote hydrolysis, albeit typically at a slower rate.
- Oxidation: The electron-rich imidazole ring is susceptible to oxidation.[5] Exposure to strong oxidizing agents or even atmospheric oxygen under harsh conditions (e.g., facilitated by light or metal ions) can lead to ring-opened impurities or other oxidative adducts. A study on the related imidazole moiety in Daclatasvir confirmed its liability to base-mediated autoxidation and degradation in the presence of peroxides.[5]
- Temperature: Elevated temperatures can provide the activation energy needed to overcome reaction barriers for degradation, particularly hydrolysis and oxidation. Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NO_x) and carbon oxides (CO, CO₂).[2]

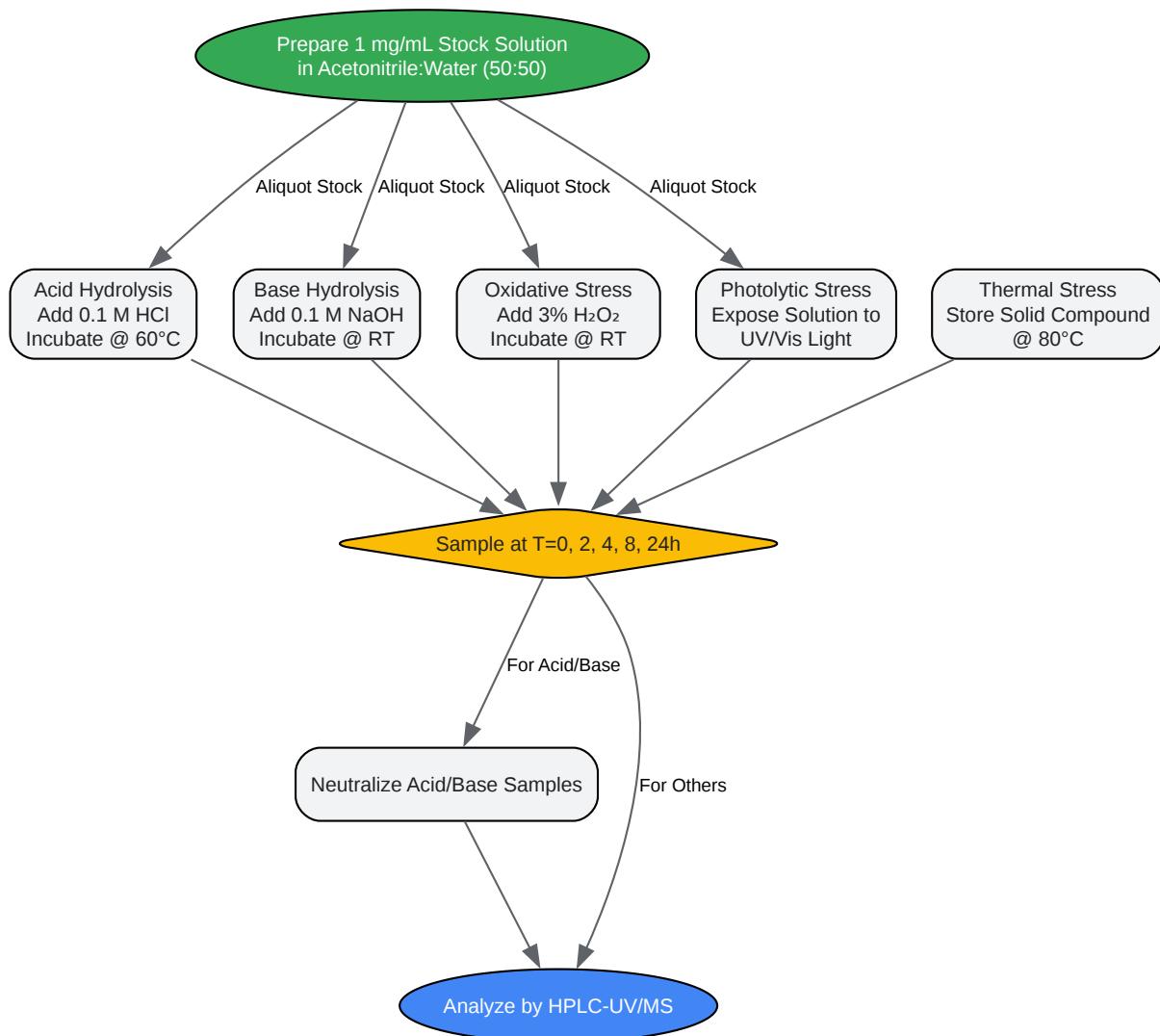
- Light: Photodegradation is a common pathway for heterocyclic compounds.^[5] Exposure to UV or high-intensity visible light can induce oxidative degradation pathways.^{[5][6]}

Postulated Degradation Mechanisms

The following diagram illustrates the most probable degradation pathways for **methyl 2-methyl-1H-imidazole-5-carboxylate** based on its chemical structure and established reactivity of its functional groups.

Potential Degradation Pathways

Methyl 2-methyl-1H-imidazole-5-carboxylate


 H^+ or OH^-
(Acid/Base Catalysis)Oxidizing Agents
(e.g., O_2 , H_2O_2)
Light (hv)

Hydrolysis

2-Methyl-1H-imidazole-
5-carboxylic Acid + Methanol

Oxidation / Photodegradation

Ring-Opened Products &
Other Oxidative Adducts

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-methyl-1H-imidazole-5-carboxylate [benchchem.com]
- 2. fishersci.es [fishersci.es]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amzole.com [amzole.com]
- To cite this document: BenchChem. [stability and storage of methyl 2-methyl-1H-imidazole-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1611187#stability-and-storage-of-methyl-2-methyl-1h-imidazole-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com